molecular formula C28H25ClN4 B15109246 6-benzyl-N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

6-benzyl-N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B15109246
M. Wt: 453.0 g/mol
InChI Key: KREKWOOMBYXORK-UHFFFAOYSA-N
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Description

The compound 6-benzyl-N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidin-7-amine class, a scaffold recognized for its versatility in medicinal chemistry. Its structure features:

  • 6-Benzyl substitution: Enhances aromatic interactions and lipophilicity.
  • 2,5-Dimethyl and 3-phenyl groups: These substituents likely influence steric and electronic properties.

While direct pharmacological data for this compound is unavailable in the provided evidence, structural analogs demonstrate activities such as anti-mycobacterial (e.g., compounds in ) and aryl hydrocarbon receptor modulation (e.g., ) .

Properties

Molecular Formula

C28H25ClN4

Molecular Weight

453.0 g/mol

IUPAC Name

6-benzyl-N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C28H25ClN4/c1-18-14-15-23(17-25(18)29)31-27-24(16-21-10-6-4-7-11-21)19(2)30-28-26(20(3)32-33(27)28)22-12-8-5-9-13-22/h4-15,17,31H,16H2,1-3H3

InChI Key

KREKWOOMBYXORK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C(=NC3=C(C(=NN32)C)C4=CC=CC=C4)C)CC5=CC=CC=C5)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 6-benzyl-N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium as a catalyst and boron reagents to facilitate the coupling of aryl halides with aryl boronic acids . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

6-benzyl-N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-benzyl-N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-benzyl-N-(3-chloro-4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphopantetheine adenylyltransferase (CoaD), an enzyme involved in bacterial metabolism . By binding to this enzyme, the compound disrupts essential metabolic processes, leading to antibacterial effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural differences among analogs are summarized below:

Compound Name Substituents (Positions) Molecular Weight Notable Features Reference
Target Compound 6-benzyl, N-(3-chloro-4-methylphenyl), 2,5-dimethyl, 3-phenyl Not reported Unique chloro-methyl N-aryl group
N-sec-Butyl-2,5-dimethyl-3-phenyl analog N-sec-butyl, 2,5-dimethyl, 3-phenyl 294.4 Higher lipophilicity from alkyl chain
Compound 32 () 3,5-bis(4-fluorophenyl), N-(pyridin-2-ylmethyl) ~426.4* Dual fluoroaryl groups enhance polarity
Pir-11-2 () N-(2-methoxyethyl), 3-(4-methoxyphenyl), 5-methyl ~338.4* Methoxy groups improve solubility
Pir-14-5c () N-(3-(imidazolyl)propyl), 5-isopropyl, 3-(trifluoromethylphenyl) ~446.4* Trifluoromethyl boosts metabolic stability

*Calculated based on molecular formulas.

Key Observations:
  • N-Substituents : The target’s 3-chloro-4-methylphenyl group balances electron-withdrawing (Cl) and electron-donating (CH₃) effects, unlike purely halogenated (e.g., 4-chlorophenyl in CAS 890624-32-5 ) or alkoxy-substituted (e.g., 2-methoxyethyl in Pir-11-2 ) analogs.
  • Biological Implications : Analogs with trifluoromethyl () or pyridylmethyl () groups show improved bioactivity, suggesting the target’s chloro-methyl group may confer unique selectivity .

Physicochemical and Pharmacokinetic Profiling

  • Lipophilicity : The target’s benzyl and chloro-methyl groups likely increase logP compared to analogs with polar substituents (e.g., Pir-11-2’s methoxyethyl group ).
  • Solubility : The absence of ionizable groups (unlike pyridylmethyl in ) may reduce aqueous solubility, necessitating formulation optimization.
  • Metabolic Stability : Chloro and methyl groups could slow oxidative metabolism relative to fluoro or trifluoromethyl analogs .

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